molecular formula C17H12N2O2 B14139690 4-(2-Nitrophenyl)-2-phenylpyridine

4-(2-Nitrophenyl)-2-phenylpyridine

Cat. No.: B14139690
M. Wt: 276.29 g/mol
InChI Key: ALJZMFIVLWNTAZ-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)-2-phenylpyridine is an organic compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with a nitrophenyl group at the 4-position and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrophenyl)-2-phenylpyridine typically involves the reaction of 2-bromopyridine with 2-nitrobenzene in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)-2-phenylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

4-(2-Nitrophenyl)-2-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)-2-phenylpyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes or receptors. The aromatic rings allow for π-π stacking interactions, which can stabilize the compound’s binding to target molecules. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Nitrophenyl)-2-phenylpyridine is unique due to the presence of both a nitro group and a phenyl group on the pyridine ring. This combination of functional groups imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

4-(2-nitrophenyl)-2-phenylpyridine

InChI

InChI=1S/C17H12N2O2/c20-19(21)17-9-5-4-8-15(17)14-10-11-18-16(12-14)13-6-2-1-3-7-13/h1-12H

InChI Key

ALJZMFIVLWNTAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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